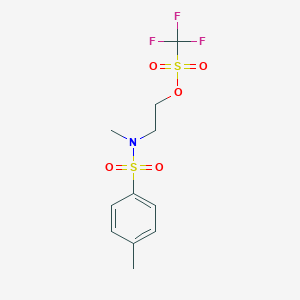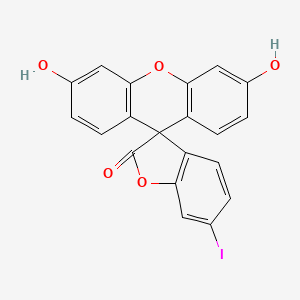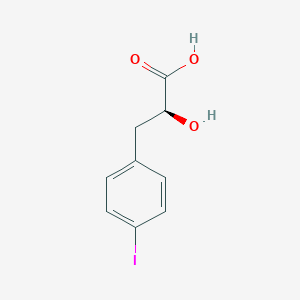
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) is a versatile and highly effective sulfonamide reagent that has been used for a variety of applications in scientific research. It is a versatile reagent that can be used for a variety of different purposes, including the synthesis of compounds, the study of biochemical and physiological effects, and the analysis of different biological systems.
Applications De Recherche Scientifique
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) has been used in a variety of scientific research applications, including the synthesis of compounds, the study of biochemical and physiological effects, and the analysis of different biological systems. It has been used in the synthesis of various organic compounds, such as amines, alcohols, and esters. It has also been used to study the biochemical and physiological effects of drugs, hormones, and other biologically active molecules. Additionally, it has been used to analyze the structure and function of proteins, enzymes, and other macromolecules.
Mécanisme D'action
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) acts as a catalyst in the synthesis of compounds, by facilitating the reaction between two molecules. It also acts as a proton donor, donating a proton to the reacting molecules, thus increasing the rate of reaction. Additionally, it acts as a nucleophile, attacking the electrophilic center of the reacting molecules, thus forming a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) has been used to study the biochemical and physiological effects of drugs, hormones, and other biologically active molecules. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, the immune system, and the endocrine system. Additionally, it has been used to study the effects of hormones on the reproductive system, the digestive system, and the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) in laboratory experiments include its high reactivity and low cost. Additionally, it is a non-toxic reagent and is easily soluble in water, making it easy to use in a variety of laboratory experiments. However, it is important to note that this reagent is not compatible with all compounds, and it may not be suitable for some experiments.
Orientations Futures
The future directions for 2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) include further study of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its mechanism of action could lead to the development of more effective and efficient methods of synthesis. Furthermore, the development of more efficient and cost-effective methods of synthesis could lead to the development of more versatile and cost-effective reagents. Finally, further investigation into the use of this reagent in the analysis of proteins, enzymes, and other macromolecules could lead to the development of more efficient and cost-effective methods of analysis.
Méthodes De Synthèse
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) can be synthesized by reacting 4-dimethylphenylsulfonylamidoethyl trifluoromethanesulfonate with sodium ethoxide in anhydrous methanol. The reaction is carried out at room temperature and the product is isolated by filtration and dried under vacuum. The resulting product is a white, crystalline solid.
Propriétés
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]ethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO5S2/c1-9-3-5-10(6-4-9)21(16,17)15(2)7-8-20-22(18,19)11(12,13)14/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKMHTWSTSZDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCOS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)